N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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Overview
Description
N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a common structural motif in pharmaceuticals, which contributes to its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-bromobenzyl chloride with piperazine to form the 4-bromobenzylpiperazine intermediate.
Introduction of the Methoxyphenyl Group: The intermediate is then reacted with 2-methoxyphenylacetic acid under appropriate conditions to introduce the methoxyphenyl group.
Sulfonamide Formation: Finally, the compound is treated with benzenesulfonyl chloride to form the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring in the compound is known to interact with G-protein-coupled receptors, modulating their activity. This interaction can lead to various pharmacological effects, including modulation of neurotransmitter release and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used to treat benign prostatic hyperplasia, also contains a piperazine ring.
Urapidil: An antihypertensive agent with a piperazine moiety.
Uniqueness
N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C26H28BrN3O4S |
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Molecular Weight |
558.5 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H28BrN3O4S/c1-34-25-10-6-5-9-24(25)28-15-17-29(18-16-28)26(31)20-30(19-21-11-13-22(27)14-12-21)35(32,33)23-7-3-2-4-8-23/h2-14H,15-20H2,1H3 |
InChI Key |
HRSHROSDDXIGIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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